![molecular formula C19H16O6 B14638700 4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-77-1](/img/structure/B14638700.png)
4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its chromene backbone, which is a type of benzopyran, and the presence of a carboxylic acid group. The phenoxypropoxy group attached to the chromene structure adds to its unique chemical properties .
Preparation Methods
The synthesis of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromene backbone. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization to form the chromene ring. The phenoxypropoxy group is then introduced through an etherification reaction, and the carboxylic acid group is added via carboxylation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenoxypropoxy group can be substituted with other groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene backbone allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxypropoxy group may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group, which may result in different chemical and biological properties.
7-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Similar structure but without the ketone group at the 4-position.
4-Oxo-7-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: The methoxy group may alter its reactivity and biological activity compared to the phenoxy group.
The uniqueness of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid, a derivative of chromone, exhibits significant biological activity that has garnered attention in pharmacological research. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Formula : C19H16O7
- Molecular Weight : 356.326 g/mol
- Melting Point : 237–238 °C
- Solubility : Soluble in alcohol and ammonium hydroxide; very slightly soluble in water.
- pKa : Approximately 2.28, indicating it can exist in both ionized and un-ionized forms depending on the pH .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its potential as an inhibitor of monoamine oxidases (MAOs). Studies have shown that certain chromone derivatives selectively inhibit human MAO-B, which is relevant for treating neurological conditions such as Parkinson's disease .
Table 1: Inhibition Potency of Chromone Derivatives on MAO Enzymes
Compound | MAO-A Inhibition | MAO-B Inhibition |
---|---|---|
Chromone-2-carboxylic acid | Weak | Moderate |
Chromone-3-carboxylic acid | Weak | Strong |
This compound | Moderate | Strong |
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzopyran compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting cellular functions or inhibiting key enzymes necessary for microbial survival .
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of several chromone derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting its potential use as a protective agent against oxidative damage .
Pharmacokinetic Studies
In vivo studies conducted on male Wistar rats assessed the pharmacokinetics of this compound. The findings indicated favorable absorption and distribution characteristics, with a notable half-life that supports its potential for therapeutic use. The compound was well-tolerated at tested doses, showing no acute toxicity signs .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress.
- Enzyme Inhibition : It selectively inhibits MAO-B, impacting neurotransmitter metabolism.
- Membrane Interaction : The lipophilic nature allows it to interact with cellular membranes, influencing permeability and signaling pathways.
Properties
CAS No. |
53873-77-1 |
---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-oxo-7-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-11-14(7-8-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |
InChI Key |
VMEKKDVMVOQEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
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